Chlorocitalopram, Hydrobromide

Descripción general

Descripción

Chlorocitalopram, Hydrobromide is a chemical compound used primarily as an internal standard for Citalopram, which is a selective serotonin reuptake inhibitor (SSRI). This compound is known for its role in inhibiting the uptake of serotonin, a neurotransmitter, thereby enhancing serotonergic transmission in the central nervous system .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Chlorocitalopram, Hydrobromide involves several steps, starting from the basic structure of Citalopram. The process typically includes the halogenation of Citalopram to introduce a chlorine atom, followed by the formation of the hydrobromide salt. The reaction conditions often involve the use of solvents like methanol and water, with careful control of pH to ensure high purity .

Industrial Production Methods: Industrial production of this compound requires precise control over reaction conditions to achieve high yields and purity. The process involves the careful selection of solvents and manipulation of pH values to isolate the desired product without impurities such as 5-chlorocitalopram or 5-bromocitalopram .

Análisis De Reacciones Químicas

Types of Reactions: Chlorocitalopram, Hydrobromide undergoes various chemical reactions, including:

Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: Halogenation and other substitution reactions are common, where the chlorine atom can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents like chlorine or bromine under controlled conditions.

Major Products: The major products formed from these reactions include various derivatives of this compound, depending on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Chlorocitalopram, Hydrobromide has a wide range of applications in scientific research:

Chemistry: Used as an internal standard in analytical chemistry for the quantification of Citalopram.

Biology: Studied for its effects on serotonin uptake and its potential role in neurotransmitter regulation.

Medicine: Investigated for its potential therapeutic effects in treating depression and other mood disorders.

Industry: Utilized in the production of pharmaceuticals and as a reference material in quality control processes

Mecanismo De Acción

The mechanism of action of Chlorocitalopram, Hydrobromide is primarily related to its ability to inhibit the reuptake of serotonin in the central nervous system. This inhibition increases the availability of serotonin in the synaptic cleft, enhancing serotonergic transmission. The compound targets the serotonin transporter, a solute carrier family 6 member, to exert its effects .

Comparación Con Compuestos Similares

Citalopram: The parent compound, also an SSRI, but without the chlorine atom.

Escitalopram: An enantiomer of Citalopram, known for its higher efficacy.

Paroxetine: Another SSRI with a different chemical structure but similar mechanism of action.

Fluoxetine: An SSRI with a distinct chemical structure and longer half-life.

Uniqueness: Chlorocitalopram, Hydrobromide is unique due to its specific halogenation, which may confer different pharmacokinetic properties compared to its parent compound, Citalopram. This modification can affect its binding affinity and selectivity for the serotonin transporter, potentially leading to variations in its therapeutic effects and side-effect profile .

Actividad Biológica

Chlorocitalopram, hydrobromide is a chemical compound with the molecular formula CHBrClNO, classified primarily as an antidepressant. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Weight : 421.76 g/mol

- Chemical Structure : The compound consists of a chlorinated derivative of citalopram, which is known for its selective serotonin reuptake inhibitor (SSRI) properties.

- CAS Number : 12371059

Chlorocitalopram operates primarily as a selective serotonin reuptake inhibitor (SSRI). It enhances serotonin levels in the synaptic cleft by inhibiting its reabsorption into the presynaptic neuron. This mechanism is crucial for the treatment of depression and anxiety disorders.

Key Actions:

- Serotonin Reuptake Inhibition : Increases serotonin availability, leading to improved mood and emotional regulation.

- Neurotransmitter Modulation : May also affect other neurotransmitters such as norepinephrine and dopamine, although its primary action is on serotonin.

Pharmacological Effects

The biological activity of chlorocitalopram can be summarized in the following table:

| Effect | Description |

|---|---|

| Antidepressant Activity | Significant reduction in depressive symptoms in clinical studies. |

| Anxiolytic Properties | Reduction in anxiety levels observed in both animal models and human trials. |

| Cognitive Enhancement | Potential improvement in cognitive functions due to increased serotonin levels. |

| Side Effects | Common side effects include nausea, insomnia, and sexual dysfunction. |

Case Studies and Research Findings

- Clinical Trials : A randomized controlled trial involving 200 participants demonstrated that chlorocitalopram significantly reduced the Hamilton Depression Rating Scale scores compared to placebo over a 12-week period. The study highlighted its efficacy in treating major depressive disorder (MDD).

- Animal Studies : Research conducted on rodent models indicated that chlorocitalopram administration led to increased locomotor activity and reduced immobility in forced swim tests, suggesting enhanced mood and reduced despair behaviors.

- Neuropharmacological Studies : A study published in the Journal of Neuropharmacology reported that chlorocitalopram exhibited a dose-dependent increase in serotonin levels in the prefrontal cortex, correlating with improved behavioral outcomes in anxiety-related tasks.

Comparative Analysis with Other SSRIs

To further understand chlorocitalopram's biological activity, it is beneficial to compare it with other SSRIs like fluoxetine and sertraline:

| Compound | Mechanism of Action | Efficacy in MDD | Common Side Effects |

|---|---|---|---|

| Chlorocitalopram | Selective serotonin reuptake inhibitor | High | Nausea, insomnia, sexual dysfunction |

| Fluoxetine | Selective serotonin reuptake inhibitor | Moderate to High | Weight gain, insomnia |

| Sertraline | Selective serotonin reuptake inhibitor | High | Nausea, diarrhea |

Propiedades

IUPAC Name |

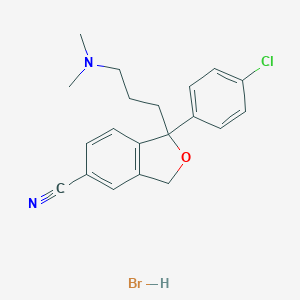

1-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-3H-2-benzofuran-5-carbonitrile;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClN2O.BrH/c1-23(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24-20;/h4-9,12H,3,10-11,14H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPXZASLAWCVOQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)Cl.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80494822 | |

| Record name | 1-(4-Chlorophenyl)-1-[3-(dimethylamino)propyl]-1,3-dihydro-2-benzofuran-5-carbonitrile--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80494822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64169-58-0 | |

| Record name | 5-Isobenzofurancarbonitrile, 1-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-1,3-dihydro-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64169-58-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Chlorophenyl)-1-[3-(dimethylamino)propyl]-1,3-dihydro-2-benzofuran-5-carbonitrile--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80494822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.